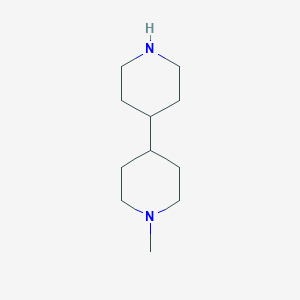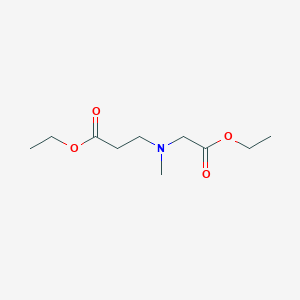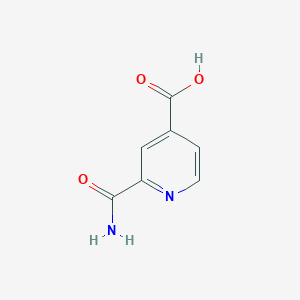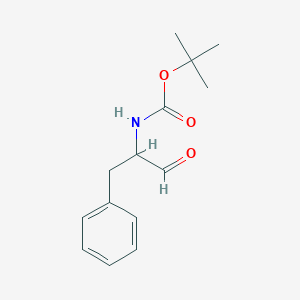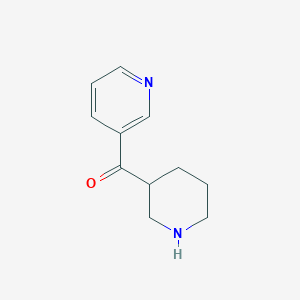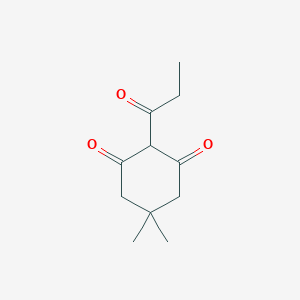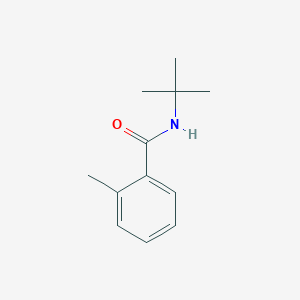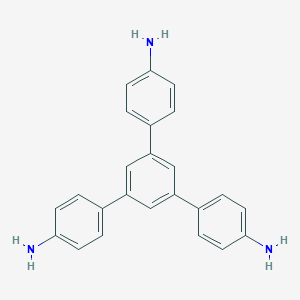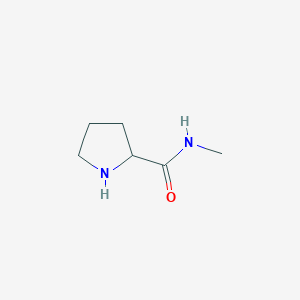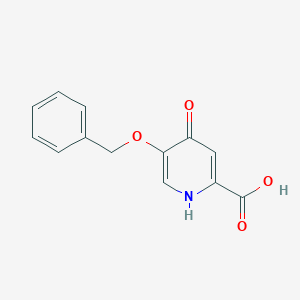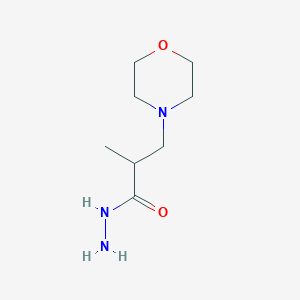![molecular formula C10H13NO2 B174949 Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 124455-77-2](/img/structure/B174949.png)
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with the CAS Number: 124455-77-2 . It has a molecular weight of 179.22 and its IUPAC name is ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate .
Synthesis Analysis
The synthesis of ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves the use of 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in tetrahydrofuran (THF) and water at 0 - 20℃ . The reaction yields ethyl 6-oxo-l,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate as a taupe solid with a yield of 25% .
Molecular Structure Analysis
The linear formula of this compound is C10H13NO2 . The InChI Code is 1S/C10H13NO2/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9/h6,11H,2-5H2,1H3 . The InChI key is BCKKFUQZDGWAJE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -6.01 cm/s . The Log Po/w (iLOGP) is 2.29 . The water solubility Log S (ESOL) is -2.27 .
Wissenschaftliche Forschungsanwendungen
- “Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 124455-77-2 .
- It is a pale yellow solid with a molecular weight of 179.22 .
- It is stored at temperatures between 0-8°C .
-
Pyrrole-2-carboxaldehyde Derivatives : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . These observations suggest that molecules containing this skeleton have various biological functions .
-
Synthesis of Phenyl Derivatives : There is a mention of a compound, 1‐(4‐nitrophenyl)‐2‐phenyl‐1,4,5,6‐tetrahydrocyclopenta[b]pyrrole, being obtained through a general procedure . This suggests that “Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate” could potentially be used in the synthesis of phenyl derivatives.
-
Pyrrole-2-carboxaldehyde Derivatives : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . These observations suggest that molecules containing this skeleton have various biological functions .
-
Synthesis of Phenyl Derivatives : There is a mention of a compound, 1‐(4‐nitrophenyl)‐2‐phenyl‐1,4,5,6‐tetrahydrocyclopenta[b]pyrrole, being obtained through a general procedure . This suggests that “Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate” could potentially be used in the synthesis of phenyl derivatives.
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9/h6,11H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKKFUQZDGWAJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

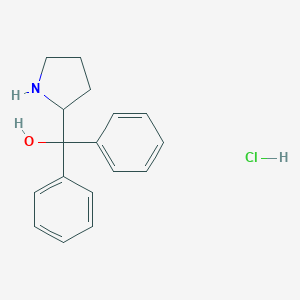
![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)
